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Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of (+)-AS 115, a potent and selective small-molecule inhibitor of the MDM2-p53

protein-protein interaction. Also known as APG-115 or Alrizomadlin, this compound is a

promising therapeutic agent in oncology, currently undergoing clinical investigation. This

document details the quantitative biological data, experimental protocols for key assays, and

the underlying signaling pathways affected by (+)-AS 115.

Introduction: Discovery of a Novel MDM2 Inhibitor
(+)-AS 115, chemically named 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-

2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-

1-carboxylic acid, emerged from extensive structure-activity relationship (SAR) studies aimed

at developing potent and orally bioavailable inhibitors of the MDM2-p53 interaction. The

discovery was centered on the optimization of a spirooxindole scaffold, designed to mimic the

key interactions of the p53 tumor suppressor protein with its negative regulator, MDM2. The

specific stereochemistry of the "(+)-" enantiomer is crucial for its high binding affinity and

biological activity.

Synthesis of (+)-AS 115

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1156027?utm_src=pdf-interest
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic

strategy for (+)-AS 115 involves a multi-step sequence culminating in the formation of the

complex spirooxindole core. The synthesis is designed to be stereospecific to yield the desired

(3′R,4′S,5′R) enantiomer.

A representative synthetic workflow is outlined below. This process typically involves the

construction of the substituted oxindole and pyrrolidine rings, followed by the coupling of the

bicyclo[2.2.2]octane-1-carboxylic acid moiety.

General Synthetic Workflow for (+)-AS 115
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Spirooxindole-pyrrolidine Core

Amide Coupling
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A generalized synthetic workflow for (+)-AS 115.

Experimental Protocol: General Procedure for Amide Coupling
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To a solution of the spirooxindole-pyrrolidine core intermediate in an appropriate aprotic solvent

(e.g., dichloromethane or dimethylformamide), the bicyclo[2.2.2]octane-1-carboxylic acid

derivative is added, followed by a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-

nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at room

temperature until completion, as monitored by thin-layer chromatography or LC-MS. Upon

completion, the reaction is quenched, and the product is extracted and purified using column

chromatography to yield the final compound.

Biological Activity and Quantitative Data
(+)-AS 115 is a highly potent inhibitor of the MDM2-p53 interaction, with a binding affinity (Ki) of

less than 1 nM. This potent inhibition leads to the stabilization and activation of p53, resulting in

cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Parameter Cell Line Value Reference

Binding Affinity (Ki) MDM2 Protein < 1 nM [1]

IC50
RS4;11 (Acute

Leukemia)
38 nM

IC50
LNCaP (Prostate

Cancer)
18 nM

IC50
HCT116 (Colon

Cancer)
104 nM

IC50 MOLM-13 (AML) 26.8 nM

IC50 MV-4-11 (AML) 165.9 nM

IC50 OCI-AML-3 (AML) 315.6 nM

IC50 HL-60 (AML, p53 null) 2558.3 nM

IC50
SKM-1 (AML, p53

mutant)
8947.3 nM
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(+)-AS 115 functions by disrupting the interaction between MDM2 and p53. In normal,

unstressed cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus

keeping its levels low. In cancer cells where this interaction is intact, (+)-AS 115 binds to the

p53-binding pocket of MDM2, preventing it from binding to and degrading p53. This leads to the

accumulation of p53, which can then transcriptionally activate its downstream target genes,

leading to cell cycle arrest and apoptosis.

MDM2-p53 Signaling Pathway and Inhibition by (+)-AS 115
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The MDM2-p53 signaling pathway and the inhibitory action of (+)-AS 115.

Key Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of (+)-AS 115 on the proliferation of cancer cell lines.
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Cell Viability Assay Workflow

Seed cells in 96-well plates

Treat with varying concentrations of (+)-AS 115

Incubate for 72 hours

Add MTS reagent

Incubate and measure absorbance at 490 nm

Calculate IC50 values

Click to download full resolution via product page

Workflow for a typical cell viability assay.

Protocol:

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere

overnight.

The cells are then treated with a serial dilution of (+)-AS 115 (or vehicle control) and

incubated for 72 hours.
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Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent

(phenazine ethosulfate) is added to each well.

The plates are incubated for 1-4 hours at 37°C.

The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan

product, as measured by the absorbance, is directly proportional to the number of living cells

in culture.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response

curves.

Western Blot Analysis
This protocol is used to detect the levels of specific proteins (e.g., p53, MDM2, p21) in cells

treated with (+)-AS 115.

Protocol:

Cells are treated with (+)-AS 115 for the desired time points.

Whole-cell lysates are prepared using a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein concentration is determined using a BCA protein assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour

at room temperature.

The membrane is incubated with primary antibodies against the proteins of interest (e.g.,

anti-p53, anti-MDM2, anti-p21) overnight at 4°C.

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

Conclusion
(+)-AS 115 (APG-115/Alrizomadlin) is a potent and specific inhibitor of the MDM2-p53

interaction with significant potential as an anti-cancer therapeutic. Its discovery through rational

drug design and extensive SAR studies has led to a compound with excellent preclinical

activity. The data and protocols presented in this guide provide a comprehensive resource for

researchers in the field of oncology and drug development who are interested in the further

investigation and application of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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